2-Thiophenecarboxylic acid, tetrahydro-3-hydroxy-3-methyl-5-phenyl-
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Overview
Description
3-HYDROXY-3-METHYL-5-PHENYLTETRAHYDRO-2-THIOPHENECARBOXYLIC ACID is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a hydroxyl group, a methyl group, and a phenyl group attached to the tetrahydrothiophene ring, along with a carboxylic acid functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-HYDROXY-3-METHYL-5-PHENYLTETRAHYDRO-2-THIOPHENECARBOXYLIC ACID can be achieved through various synthetic routes. One common method involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-HYDROXY-3-METHYL-5-PHENYLTETRAHYDRO-2-THIOPHENECARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-HYDROXY-3-METHYL-5-PHENYLTETRAHYDRO-2-THIOPHENECARBOXYLIC ACID has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-HYDROXY-3-METHYL-5-PHENYLTETRAHYDRO-2-THIOPHENECARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups can form hydrogen bonds with biological molecules, influencing their activity. The phenyl group can interact with hydrophobic regions of proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
3-HYDROXY-2-THIOPHENECARBOXYLIC ACID: Lacks the methyl and phenyl groups.
3-METHYL-2-THIOPHENECARBOXYLIC ACID: Lacks the hydroxyl and phenyl groups.
5-PHENYL-2-THIOPHENECARBOXYLIC ACID: Lacks the hydroxyl and methyl groups.
Uniqueness
3-HYDROXY-3-METHYL-5-PHENYLTETRAHYDRO-2-THIOPHENECARBOXYLIC ACID is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C12H14O3S |
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Molecular Weight |
238.30 g/mol |
IUPAC Name |
3-hydroxy-3-methyl-5-phenylthiolane-2-carboxylic acid |
InChI |
InChI=1S/C12H14O3S/c1-12(15)7-9(16-10(12)11(13)14)8-5-3-2-4-6-8/h2-6,9-10,15H,7H2,1H3,(H,13,14) |
InChI Key |
YMQZLPSBXBXWNW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(SC1C(=O)O)C2=CC=CC=C2)O |
Origin of Product |
United States |
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